8-[Fluo]-cAMP
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Overview
Description
8-[Fluo]-cAMP is a fluorescent derivative of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes. This compound is widely used in biochemical and physiological studies due to its ability to mimic the natural behavior of cAMP while providing a fluorescent signal for detection and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Fluo]-cAMP typically involves the introduction of a fluorescent moiety at the 8-position of the adenine ring of cAMP. This can be achieved through a series of chemical reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the successful attachment of the fluorescent group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[Fluo]-cAMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorescent properties of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescent derivatives, while substitution reactions can produce a variety of functionalized compounds with altered fluorescent properties.
Scientific Research Applications
8-[Fluo]-cAMP is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a probe to study the dynamics of cAMP-dependent reactions and interactions.
Biology: Employed in cellular imaging to monitor cAMP levels and signaling pathways in live cells.
Medicine: Utilized in drug discovery to screen for compounds that modulate cAMP signaling.
Industry: Applied in the development of biosensors and diagnostic assays for detecting cAMP-related biomarkers.
Mechanism of Action
The mechanism of action of 8-[Fluo]-cAMP involves its interaction with cAMP-dependent protein kinases (PKA) and other cAMP-binding proteins. Upon binding, it activates these proteins, leading to a cascade of downstream signaling events. The fluorescent moiety allows for real-time monitoring of these interactions and the resulting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Fluo-3: Another fluorescent calcium indicator with similar excitation and emission properties.
Fluo-4: A derivative of Fluo-3 with improved brightness and stability.
Calbryte 520: A newer fluorescent probe with enhanced signal-to-noise ratio compared to Fluo-3 and Fluo-4.
Uniqueness
8-[Fluo]-cAMP is unique due to its ability to mimic natural cAMP while providing a fluorescent signal. This dual functionality makes it an invaluable tool for studying cAMP-related processes in real-time, offering insights that are not possible with non-fluorescent analogs.
Properties
Molecular Formula |
C33H27N7O11PS2- |
---|---|
Molecular Weight |
792.7 g/mol |
IUPAC Name |
5-[2-[6-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-8-yl]sulfanylethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C33H28N7O11PS2/c34-28-25-29(37-13-36-28)40(30-26(43)27-23(50-30)12-48-52(46,47)51-27)33(39-25)54-8-7-35-32(53)38-14-1-4-17(20(9-14)31(44)45)24-18-5-2-15(41)10-21(18)49-22-11-16(42)3-6-19(22)24/h1-6,9-11,13,23,26-27,30,41,43H,7-8,12H2,(H,44,45)(H,46,47)(H2,34,36,37)(H2,35,38,53)/p-1 |
InChI Key |
CQCCASCBDPGSNI-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SCCNC(=S)NC5=CC(=C(C=C5)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O)C(=O)O)N)O)OP(=O)(O1)[O-] |
Origin of Product |
United States |
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